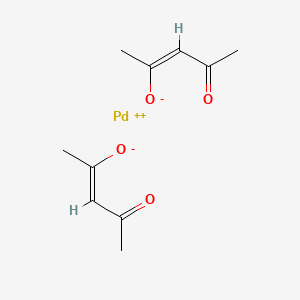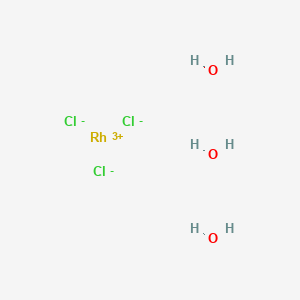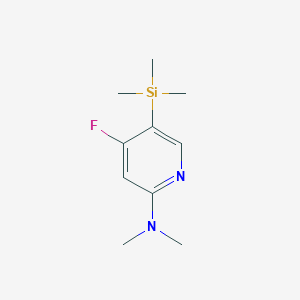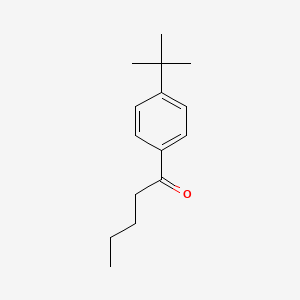
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate
Descripción general
Descripción
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemo- and Stereoselectivity in Reactions
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate demonstrates significant chemo- and stereoselectivity in reactions with organocopper reagents. The selectivity and yields achieved are influenced by the reagent's nucleophilicity. This compound offers insights into the mechanisms of anti selectivity in such reactions (Nilsson & Ullenius, 1994).
Copolymer Synthesis
This compound is utilized in the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers have potential applications in bioconjugation, offering controlled molecular weight and composition (Rossi et al., 2008).
Polymerization and UV Sensitization
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate is pivotal in the preparation and polymerization of vinyl monomers. The presence of the 1,3-dioxolane group in polymers serves as an internal ultraviolet sensitizer, which is crucial for understanding the crosslinking behavior under UV light (D′alelio & Huemmer, 1967).
Biocompatible Thermoresponsive Polymers
The compound is used in synthesizing biocompatible thermoresponsive polymers. These polymers display temperature-dependent solubility in water and have implications in biomedical applications, such as drug delivery systems (Qiao et al., 2010).
Relaxation Behavior in Polymers
Studies on the relaxation behavior of acrylate and methacrylate polymers containing dioxacyclopentane rings, such as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, are significant. These studies provide insights into the mechanical and dielectric properties of these polymers, which are relevant for various industrial applications (García et al., 2001).
Synthesis of Four-Armed Amphiphilic Block Copolymer
Stereochemistry and Radical Reactions
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate plays a role in understanding the stereochemistry of radical reactions. The study of its reactions provides evidence for the pyramidal structure of radical centers, which is crucial in organic chemistry (Kobayashi & Simamura, 1973).
Propiedades
IUPAC Name |
ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7818977.png)


![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B7818997.png)



